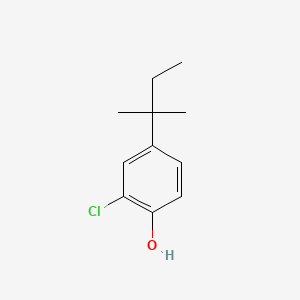

2-Chloro-4-(tert-pentyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIQCCWPKUZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967781 | |

| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-65-9, 73090-69-4 | |

| Record name | Phenol, 2-chloro-4-(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro-4-tert-amylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5323-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol

This guide provides a comprehensive technical overview of this compound (CAS No. 5323-65-9), a substituted phenolic compound of interest to researchers, chemists, and professionals in drug development. We will delve into its chemical and physical properties, established synthesis routes, analytical characterization methods, known applications, and critical safety protocols. The information herein is synthesized from established technical data sheets and scientific literature to ensure accuracy and relevance for a scientific audience.

This compound is an aromatic organic compound characterized by a phenol ring substituted with a chlorine atom at the second position and a tert-pentyl (or tert-amyl) group at the fourth position.[1] This specific substitution pattern imparts distinct chemical and physical properties that are pivotal to its applications and reactivity.

The bulky tert-pentyl group significantly increases the molecule's hydrophobicity, while the electron-withdrawing chlorine atom modulates the acidity of the phenolic hydroxyl group.[2][3] The predicted pKa of 8.81±0.31 indicates it is a stronger acid than unsubstituted phenol (pKa ≈ 10), a direct consequence of the inductive effect of the adjacent chlorine atom stabilizing the corresponding phenolate anion.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5323-65-9 | [2][5][6][7][8] |

| Molecular Formula | C₁₁H₁₅ClO | [5][7][9] |

| Molecular Weight | 198.69 g/mol | [2][4][9] |

| Appearance | Colourless to Pale Yellow Oil or Liquid | [3][4][7] |

| Boiling Point | 257.4°C at 760 mmHg | [1][6] |

| Density | 1.085 g/cm³ | [4][6] |

| Flash Point | 110°C | [4][6] |

| pKa | 8.81 ± 0.31 (Predicted) | [1][4] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol. | [4][10] |

| Storage | Inert atmosphere, Room Temperature | [4][6][11] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for producing this compound is through the electrophilic aromatic substitution of 4-(tert-pentyl)phenol.[2]

Primary Synthesis Workflow: Electrophilic Chlorination

The synthesis involves the controlled chlorination of the precursor, 4-(tert-pentyl)phenol. The hydroxyl (-OH) and tert-pentyl groups are both ortho-, para-directing. Since the para position is blocked by the bulky tert-pentyl group, the incoming electrophile (Cl+) is directed to the ortho positions.

Protocol:

-

Reactant Preparation: 4-(tert-pentyl)phenol is dissolved in a suitable inert solvent.

-

Catalyst Introduction: A Lewis acid catalyst, such as ferric chloride (FeCl₃), is added to polarize the chlorinating agent.[1]

-

Chlorination: A chlorinating agent, typically chlorine gas (Cl₂), is introduced into the reaction mixture under controlled temperature conditions.[1] The control of stoichiometry is critical to prevent over-chlorination, which can lead to the formation of dichlorinated by-products like 2,6-dichloro-4-(tert-pentyl)phenol.[1][2]

-

Quenching & Work-up: The reaction is quenched, followed by an aqueous work-up to remove the catalyst and any inorganic by-products.

-

Purification: The crude product is purified using methods such as distillation or recrystallization to achieve the desired purity.[1]

The causality behind this established protocol lies in maximizing regioselectivity. The bulky tert-pentyl group sterically hinders one of the ortho positions, favoring chlorination at the other, leading to high yields of the desired 2-chloro isomer, often exceeding 90% under optimized conditions.[2]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is employed. These methods provide a self-validating system for quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like this compound and identifying any by-products, such as isomers or polychlorinated phenols.[2] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern corresponding to its structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for purity assessment, particularly for quantifying the main compound and any less volatile impurities.[2][12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive structural information through characteristic absorption bands.[1]

Table 2: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Phenolic O-H Stretch | 3200-3600 | Broad, strong absorption. Position depends on hydrogen bonding. |

| Aromatic C-H Stretch | ~3000-3100 | Medium to weak absorptions. |

| Aliphatic C-H Stretch | ~2850-2960 | Strong absorptions from the tert-pentyl group. |

| Aromatic C=C Bending | ~1450-1600 | Multiple bands characteristic of the benzene ring. |

| C-O Stretch | ~1200-1260 | Strong absorption. |

| C-Cl Stretch | ~600-800 | Absorption characteristic of an aryl chloride. |

Source: General IR spectroscopy principles applied to the molecule's structure. The 3200-3600 cm⁻¹ range for the hydroxyl group is explicitly mentioned in the literature.[1]

Applications and Biological Activity

The unique structure of this compound makes it a valuable molecule in several fields.

Chemical Intermediate

Its functional groups—the phenolic hydroxyl, the chlorine atom, and the aromatic ring—make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides.[1][2] The hydroxyl group can undergo etherification and esterification, while the chlorine atom can be replaced via nucleophilic aromatic substitution, although this is less facile due to the electron-rich ring and steric hindrance.[1][2]

Antimicrobial Agent

Like many halogenated phenols, this compound exhibits significant antimicrobial properties.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis or growth inhibition.[1][13] The combination of the lipophilic tert-pentyl group, which facilitates membrane interaction, and the reactive phenolic group makes it effective. This has led to its investigation for use in disinfectants, biocides, and preservatives.[1][2]

Safety, Toxicology, and Handling

Comprehensive knowledge of the hazards associated with this compound is essential for its safe handling in a laboratory or industrial setting.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with several key hazards.[9][14][15]

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[9][14][15] |

| H315 | Causes skin irritation.[9][14][15] | |

| H318 | Causes serious eye damage.[9][14][15] | |

| H335 | May cause respiratory irritation.[9][14][15] | |

| H413 | May cause long lasting harmful effects to aquatic life.[15] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6][14][15] |

| P273 | Avoid release to the environment.[14] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[14][15] | |

| P301+P317 | IF SWALLOWED: Get medical help.[14] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[14] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][14][15] |

Handling and First Aid Protocol

A systematic approach to handling and emergency response is critical.

Protocol: Standard Laboratory Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Accidental Release: For spills, avoid dust formation. Contain the spill, collect the material with an inert absorbent, and place it in a suitable, closed container for disposal.[14][15] Prevent entry into drains.[15]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Caption: Safety workflow for handling and first aid response.

Future Research and Unanswered Questions

While the primary synthesis and antimicrobial properties of this compound are established, several areas warrant further investigation. A deeper mechanistic understanding of its reactions could lead to more controlled and efficient synthetic applications.[2] Furthermore, while its antimicrobial activity is known, detailed structure-activity relationship (SAR) studies could optimize its efficacy for specific applications.[2] Finally, comprehensive data on its environmental fate and ecotoxicology are not widely available and represent an important area for future research.[14]

References

- This compound | CAS 5323-65-9 | AMERICAN ELEMENTS ®. (n.d.).

- Buy this compound | 5323-65-9. (2023, August 16).

- 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO - PubChem. (n.d.).

- 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9; ChemWhat Code: 806738. (n.d.).

- What is Phenol used for? - Patsnap Synapse. (2024, June 15).

Sources

- 1. Buy this compound | 5323-65-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 5323-65-9: 2-chloro-4-(2-methylbutan-2-yl)phenol [cymitquimica.com]

- 4. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [amp.chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | 5323-65-9 [sigmaaldrich.com]

- 9. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. This compound | 5323-65-9 [sigmaaldrich.com]

- 12. Buy Online CAS Number 5323-65-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 13. What is Phenol used for? [synapse.patsnap.com]

- 14. echemi.com [echemi.com]

- 15. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(tert-pentyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(tert-pentyl)phenol, a substituted phenolic compound, presents a unique combination of steric and electronic features that dictate its physical behavior and chemical reactivity. This guide offers a comprehensive exploration of its core physical properties, providing both established data and the experimental context for their determination. Understanding these characteristics is paramount for its application in organic synthesis, as an intermediate for more complex molecules, and in the study of halogenated phenol interactions within biological systems.[1] The presence of a hydroxyl group, a chlorine atom, and a bulky tert-pentyl group on the aromatic ring gives rise to a distinct physicochemical profile that influences its solubility, volatility, and spectral signature.

This document serves as a technical resource, elucidating the causality behind the compound's properties and grounding these observations in established analytical methodologies.

Physicochemical Characteristics

The molecular architecture of this compound, with its blend of hydrophilic and hydrophobic moieties, directly influences its macroscopic physical properties. The chloro-substituent acts as an electron-withdrawing group, impacting the acidity of the phenolic proton, while the large tert-pentyl group contributes significantly to its molecular weight and van der Waals interactions.[1]

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5323-65-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅ClO | [1][5] |

| Molecular Weight | 198.69 g/mol | [1][5] |

| Appearance | Colourless to Pale Yellow Oil or Liquid/Solid | [2] |

| Boiling Point | 257.4 °C at 760 mmHg | [1][2][3][4][5] |

| Density | 1.085 g/cm³ | [2][3][4][5] |

| Flash Point | 110 °C | [2][3][4][5] |

| pKa (Predicted) | 8.81 ± 0.31 | [1][2][6] |

| Solubility | Sparingly soluble in chloroform; Slightly soluble in DMSO and methanol | [1][2][3][6] |

The boiling point of 257.4°C is notably higher than that of unsubstituted phenol (182°C), an increase of over 75°C.[1] This elevation is a direct consequence of the increased molecular mass and the introduction of the bulky tert-pentyl group, which enhances van der Waals forces, and the chlorine atom, which introduces dipole-dipole interactions.[1] The predicted pKa of 8.81 suggests a moderate acidity, stronger than phenol (pKa ≈ 10), which is attributed to the electron-withdrawing inductive effect of the chlorine atom stabilizing the corresponding phenolate anion.[1]

Spectroscopic Profile

The structural identity of this compound is definitively confirmed through various spectroscopic techniques. Each functional group provides a characteristic signal, allowing for a detailed molecular portrait.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[1] The precise position and broadness of this peak are sensitive to hydrogen bonding; in concentrated samples, intermolecular hydrogen bonding will shift this peak to lower wavenumbers (around 3200-3400 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-pentyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 6.8–7.4 ppm).[7] The hydroxyl proton will present as a singlet, and the aliphatic protons of the tert-pentyl group will have their own characteristic resonances.[7]

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the substituted aromatic carbons and the carbons of the tert-pentyl group.[7]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity and confirming the molecular weight of this compound.[7] The mass spectrum will show a molecular ion peak corresponding to the molecular weight (198.69 g/mol ) and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).[8][9]

Sources

- 1. Buy this compound | 5323-65-9 [smolecule.com]

- 2. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]

- 3. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [amp.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. americanelements.com [americanelements.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-(tert-pentyl)phenol, a substituted phenolic compound with significant potential in various research and development applications. From its fundamental chemical structure to its synthesis, spectroscopic characterization, and potential applications, this document serves as a critical resource for scientists and professionals in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₅ClO, is an aromatic organic compound. Its structure is characterized by a phenol ring substituted with a chlorine atom at the ortho- position (position 2) and a tert-pentyl (tert-amyl) group at the para- position (position 4) relative to the hydroxyl group. This unique substitution pattern of a halogen and a bulky alkyl group imparts a distinct set of electronic and steric properties that govern its reactivity and potential biological activity.[1]

The presence of the electron-withdrawing chlorine atom increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[1] Conversely, the electron-donating tert-pentyl group has a slight counteracting effect. The bulky tert-pentyl group also introduces significant steric hindrance, which can influence the regioselectivity of its chemical reactions.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-(2-methylbutan-2-yl)phenol | [1] |

| CAS Number | 5323-65-9 | |

| Molecular Formula | C₁₁H₁₅ClO | |

| Molecular Weight | 198.69 g/mol | |

| Appearance | White crystalline solid or colorless to pale yellow oil | [2][3] |

| Boiling Point | 257.4 °C | |

| pKa | 8.81 ± 0.31 (Predicted) | [3] |

| Solubility | Sparingly soluble in chloroform; slightly soluble in DMSO and methanol | [3] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the electrophilic chlorination of 4-(tert-pentyl)phenol.[1][3] This reaction is a classic example of electrophilic aromatic substitution on a highly activated phenolic ring.

Reaction Workflow

Sources

2-Chloro-4-(tert-pentyl)phenol molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted phenolic compound of interest to researchers and professionals in organic synthesis and drug development. The document details its fundamental molecular and physicochemical properties, established synthetic routes, and characteristic chemical reactivity. Furthermore, it explores its current and potential applications, outlines robust analytical methodologies for its characterization, and provides essential safety and handling protocols. This guide is intended to serve as a key resource, synthesizing technical data with practical insights to support advanced research and development activities.

Core Molecular and Physicochemical Profile

This compound, also known by synonyms such as 4-tert-Amyl-2-chlorophenol, is an aromatic organic compound.[1] Its structure features a phenol ring substituted with a chlorine atom at position 2 and a tertiary pentyl (tert-amyl) group at position 4. This unique substitution pattern imparts specific chemical and physical properties that are critical for its application as a chemical intermediate.[2][3]

Molecular Identity

A summary of the key molecular identifiers for this compound is presented below.

| Identifier | Value |

| Molecular Formula | C₁₁H₁₅ClO[1][2][4][5][6][7][8] |

| Molecular Weight | 198.69 g/mol [1][2][3][4][5][6] |

| IUPAC Name | 2-chloro-4-(2-methylbutan-2-yl)phenol[2][5] |

| CAS Number | 5323-65-9[1][2][3][6] |

| Canonical SMILES | CCC(C)(C)C1=CC(=C(C=C1)O)Cl[2][5] |

| InChI Key | UKTIQCCWPKUZKD-UHFFFAOYSA-N[2][3] |

Physicochemical Characteristics

The physical properties of this compound are crucial for its handling, reaction setup, and purification. At room temperature, it typically appears as a colorless to pale yellow oil or a white crystalline solid.[2][9]

| Property | Value |

| Boiling Point | 257.4°C (at 760 mmHg)[2] |

| Density | 1.085 g/cm³[1][9][10] |

| Flash Point | 110°C[1][9][10] |

| pKa (Predicted) | 8.81 ± 0.31[2][4][9] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[4][9] |

The presence of the electron-withdrawing chlorine atom enhances the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10.0), a factor that influences its reactivity in base-catalyzed reactions.[2]

Synthesis and Manufacturing Insights

The primary and most commercially viable method for synthesizing this compound is through the electrophilic aromatic substitution of 4-(tert-pentyl)phenol.[3] This approach offers high selectivity and is scalable for industrial production.[3]

Principal Synthesis Pathway: Electrophilic Chlorination

The synthesis involves the direct chlorination of the precursor, 4-(tert-pentyl)phenol. The hydroxyl group is a strong activating ortho-, para-director. With the para position occupied by the bulky tert-pentyl group, the incoming electrophile (chloronium ion or its equivalent) is directed primarily to the ortho positions. Steric hindrance from the tert-pentyl group favors substitution at the less hindered ortho position, yielding the desired 2-chloro product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound via chlorination of 4-(tert-pentyl)phenol.

Materials:

-

4-(tert-pentyl)phenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: Dissolve 4-(tert-pentyl)phenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5°C using an ice bath.

-

Chlorination: Add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Slowly add 5% sodium bicarbonate solution to quench the reaction and neutralize the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.

Trustworthiness Note: Controlling reaction stoichiometry and temperature is critical to minimize the formation of polychlorinated by-products, such as 2,6-dichloro-4-(tert-pentyl)phenol.[3] The purity of the final product should be confirmed using appropriate analytical methods.[3]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by the interplay of its three functional components: the phenolic hydroxyl group, the chlorine atom, and the bulky alkyl group.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. It readily undergoes etherification reactions with alkyl halides in the presence of a base to form corresponding ethers.[3] This reactivity is fundamental to its use as a building block in synthesizing more complex molecules.

-

Aromatic Ring and Chloro Substituent: The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAr) , although such reactions are generally less facile on aryl chlorides compared to bromides or iodides and can be sterically hindered by the adjacent tert-pentyl group.[3] Reductive dehalogenation can remove the chlorine atom to yield 4-(tert-pentyl)phenol.[3]

-

Oxidation: The compound can undergo oxidation to form quinones or related structures, a common reaction pathway for phenols.[2]

Applications in Scientific Research

This compound serves as a versatile intermediate in various fields, from medicinal chemistry to materials science.[2]

-

Intermediate in Organic Synthesis: Its primary application is as a precursor for constructing more complex molecules.[2][3] The reactive hydroxyl and chloro groups provide two distinct handles for sequential chemical modifications.

-

Antimicrobial Research: Substituted phenols are known for their antimicrobial properties. This compound has been investigated for its potential use in disinfectants and biocides, with its mode of action likely involving disruption of microbial cell membranes.[2]

-

Building Block for Pharmaceuticals: As an aromatic compound with defined substitution, it can be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Technique | Purpose | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities and by-products.[3] | Provides retention time for identification and mass spectrum for structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination, especially for less volatile compounds.[3][11] | Allows for accurate quantification using a UV detector. |

| Infrared (IR) Spectroscopy | Functional group identification.[2][5] | Shows a broad O-H stretch (3200-3600 cm⁻¹) and characteristic aromatic C-H and C-Cl stretches.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. |

Protocol: Purity Assessment by GC-MS

Objective: To determine the purity of a synthesized batch of this compound and identify any synthesis-related impurities.

Instrumentation & Consumables:

-

Gas chromatograph with a mass selective detector (MSD).

-

Fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Helium (carrier gas).

-

Sample vials, syringe.

-

High-purity solvent (e.g., Dichloromethane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in dichloromethane.

-

Instrument Setup:

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas Flow: Constant flow of Helium at 1.0 mL/min.

-

MSD Parameters: Scan range of 40-400 m/z, electron ionization (EI) at 70 eV.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as the percentage area of the main peak relative to the total area of all peaks.

-

Analyze the mass spectra of minor peaks to identify potential impurities like the starting material or dichlorinated by-products.

-

Caption: General workflow for GC-MS analysis.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[12]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[13] Avoid all skin contact.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[12]

-

Hygiene: Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.[13]

First Aid and Emergency Procedures

-

If Swallowed: Rinse mouth. Get medical help.[13]

-

If on Skin: Wash with plenty of water. If irritation occurs, get medical attention.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical help.[10][12][13]

Storage

Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere at room temperature.[4][9][10]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and reactivity. Its synthesis is straightforward, though requires careful control to ensure high purity. Its utility in the synthesis of more complex molecules and its potential as an antimicrobial agent make it a compound of continuing interest for researchers in both academic and industrial settings. Adherence to strict safety protocols is essential when handling this compound.

References

- American Elements. (2023, August 16). This compound. [Link]

- ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. [Link]

- PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol.

- American Elements. (n.d.). This compound | CAS 5323-65-9. [Link]

- U.S. Environmental Protection Agency. (2000, November).

- HDH Chemicals. (n.d.). 2-CHLORO-4-(TERT.-PENTYL)-PHENOL, min 97%, 100 mg. [Link]

- OSHA. (n.d.). 2,3,4,6-TETRACHLOROPHENOL Method no.: 45. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Buy this compound | 5323-65-9 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. 2-CHLORO-4-(TERT.-PENTYL)-PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]

- 10. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [amp.chemicalbook.com]

- 11. osha.gov [osha.gov]

- 12. hpc-standards.com [hpc-standards.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(tert-pentyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-4-(tert-pentyl)phenol, a valuable intermediate in the fine chemical and pharmaceutical industries. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss strategies for optimizing yield and purity.

Introduction

This compound is a substituted phenolic compound with a range of applications, including its use as a precursor in the synthesis of more complex molecules for agrochemicals, and specialty polymers. Its chemical structure, featuring a reactive phenolic hydroxyl group, a sterically hindering tert-pentyl group, and a deactivating chloro substituent, presents both challenges and opportunities in its synthesis. This guide will primarily focus on the most industrially viable and chemically robust synthetic route.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process. The first step involves the Friedel-Crafts alkylation of phenol to introduce the tert-pentyl group, primarily at the para position, yielding 4-(tert-pentyl)phenol. The second step is the regioselective electrophilic chlorination of the 4-(tert-pentyl)phenol intermediate.

dot

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of the Intermediate: 4-(tert-pentyl)phenol

The introduction of the tert-pentyl group onto the phenol ring is achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution reaction can utilize either tert-amyl alcohol or an alkene like 2-methyl-2-butene as the alkylating agent in the presence of an acid catalyst.

Reaction Mechanism: Friedel-Crafts Alkylation

The reaction proceeds through the formation of a stable tertiary carbocation from the alkylating agent, which then acts as the electrophile. The electron-rich phenol ring attacks the carbocation, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the alkylated phenol. The para-substituted product is generally favored due to the steric hindrance at the ortho positions from the hydroxyl group.

dot

Caption: Mechanism of Friedel-Crafts alkylation of phenol with tert-amyl alcohol.

Experimental Protocol: Synthesis of 4-(tert-pentyl)phenol

This protocol is based on established laboratory procedures for the alkylation of phenols.[1]

Materials:

-

Phenol (94.11 g, 1.0 mol)

-

tert-Amyl alcohol (88.15 g, 1.0 mol) or 2-Methyl-2-butene (70.13 g, 1.0 mol)

-

Acid catalyst (e.g., Amberlyst-15, sulfuric acid, or benzenesulfonic acid) - amount to be optimized based on catalyst activity. A typical loading for a resin catalyst would be 10-20% by weight of phenol.

-

Solvent (e.g., hexane or toluene) - optional, can be run neat.

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a stirred solution of phenol in the chosen solvent (if used) in a reaction flask equipped with a reflux condenser and a dropping funnel, add the acid catalyst.

-

Heat the mixture to the desired reaction temperature (typically 60-100 °C).

-

Slowly add the tert-amyl alcohol or 2-methyl-2-butene to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, monitoring the progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off. If a liquid acid was used, proceed to the work-up.

-

Dilute the reaction mixture with an organic solvent and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-(tert-pentyl)phenol can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

| Parameter | Recommended Condition |

| Reactant Ratio (Phenol:Alkylating Agent) | 1:1 to 1.2:1 |

| Catalyst | Strong acid (e.g., H₂SO₄, Amberlyst-15) |

| Temperature | 60-100 °C |

| Reaction Time | 3-6 hours |

| Purification | Vacuum distillation or recrystallization |

Characterization of 4-(tert-pentyl)phenol

-

Appearance: White to off-white solid.

-

Melting Point: 93-95 °C

-

Boiling Point: 263-265 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 7.23 (d, J=8.8 Hz, 2H, Ar-H), 6.78 (d, J=8.8 Hz, 2H, Ar-H), 4.75 (s, 1H, OH), 1.28 (s, 6H, 2 x CH₃), 0.68 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.65 (q, J=7.4 Hz, 2H, CH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 153.5, 143.5, 127.5, 115.0, 37.9, 31.9, 27.0, 9.1.

-

IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 2960 (C-H stretch), 1610, 1510 (C=C aromatic stretch).

Part 2: Synthesis of this compound

The second step involves the selective chlorination of the 4-(tert-pentyl)phenol intermediate. This is an electrophilic aromatic substitution where a chlorinating agent is used to introduce a chlorine atom onto the aromatic ring. The hydroxyl and tert-pentyl groups are ortho, para-directing. Since the para position is blocked, the chlorination is directed to the ortho positions.

Reaction Mechanism: Electrophilic Aromatic Chlorination

The chlorinating agent, often activated by a Lewis acid catalyst, generates a highly electrophilic chlorine species (Cl⁺ or a polarized complex). The electron-rich ring of 4-(tert-pentyl)phenol attacks this electrophile, forming a resonance-stabilized carbocation (sigma complex). Subsequent loss of a proton restores the aromaticity and yields the chlorinated product.

dot

Caption: Mechanism of electrophilic chlorination of 4-(tert-pentyl)phenol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the chlorination of alkylphenols.

Materials:

-

4-(tert-pentyl)phenol (16.42 g, 0.1 mol)

-

Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), 13.5 g, 0.1 mol)

-

Solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride) - optional, but can improve reaction rate and selectivity.

-

Sodium sulfite solution (10% w/v)

-

Sodium bicarbonate solution (5% w/v)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction

Procedure:

-

Dissolve 4-(tert-pentyl)phenol in the chosen solvent in a reaction flask equipped with a dropping funnel and a magnetic stirrer, and cool the solution to 0-5 °C in an ice bath.

-

If using a catalyst, add it to the solution.

-

Slowly add the chlorinating agent dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or GC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred solution of 10% sodium sulfite to destroy any unreacted chlorinating agent.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Recommended Condition |

| Reactant Ratio (Phenol:Chlorinating Agent) | 1:1 to 1:1.1 |

| Solvent | Inert chlorinated solvent |

| Temperature | 0-25 °C |

| Reaction Time | 1-4 hours |

| Purification | Vacuum distillation or column chromatography |

Control of Byproducts

The primary byproducts in this reaction are the other ortho-isomer (6-chloro-4-(tert-pentyl)phenol) and the dichlorinated product (2,6-dichloro-4-(tert-pentyl)phenol).[2] To minimize their formation:

-

Stoichiometry: Use a precise 1:1 molar ratio of the phenol to the chlorinating agent.

-

Temperature Control: Maintain a low reaction temperature to enhance selectivity.

-

Slow Addition: Add the chlorinating agent slowly to avoid localized high concentrations.

Characterization of this compound

-

CAS Number: 5323-65-9

-

Molecular Formula: C₁₁H₁₅ClO

-

Molecular Weight: 198.69 g/mol

-

Appearance: Colorless to pale yellow liquid or low melting solid.

-

Boiling Point: 257 °C[3]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.27 (d, J=2.5 Hz, 1H, Ar-H), 7.08 (dd, J=8.6, 2.5 Hz, 1H, Ar-H), 6.85 (d, J=8.6 Hz, 1H, Ar-H), 5.5 (s, 1H, OH), 1.28 (s, 6H, 2 x CH₃), 0.67 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.64 (q, J=7.4 Hz, 2H, CH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 150.1, 144.2, 127.2, 126.8, 122.5, 115.8, 38.1, 31.8, 26.8, 9.0.

-

Mass Spectrum (EI): m/z 198 (M⁺), 169 (M⁺ - C₂H₅), 153.

Safety Considerations

-

Phenol and its derivatives are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chlorinating agents like sulfuryl chloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Friedel-Crafts catalysts such as aluminum chloride are water-sensitive and corrosive.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry. By carefully controlling the reaction conditions in both the Friedel-Crafts alkylation and the subsequent electrophilic chlorination steps, high yields of the desired product can be achieved with good purity. This guide provides a solid foundation for researchers and chemists to successfully synthesize this important chemical intermediate.

References

- PubChem. 2-Chloro-4-(2-methylbutan-2-yl)phenol.

- The Royal Society of Chemistry. Supporting information for...

- ACS Publications. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.

- ResearchGate. Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol...

- PrepChem.com. Synthesis of p-tert.-butyl phenol.

- J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation).

- ResearchGate. Alkylation of phenol with tert.-amyl alcohol.

- AWS. Supporting Information.

- AMERICAN ELEMENTS. This compound.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- Google Patents. New method for preparing 2,4-ditert-pentyl-phenol.

- Stenutz. 4-tert-pentylphenol.

- PubChem. 4-tert-Pentylphenol.

- ACS Publications. ALKYLATION OF PHENOL WITH t-BUTYL ALCOHOL IN THE PRESENCE OF PERCHLORIC ACID. The Journal of Organic Chemistry.

- PubMed. Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled water: Optimization of a dispersive liquid-liquid microextraction protocol based on natural hydrophobic deep eutectic solvents.

- ResearchGate. Optimization of nucleophilic dechlorination of polychlorinated biphenyls: calculation and experiment.

- WUR eDepot. Chemical study on alkylphenols.

Sources

An In-depth Technical Guide to the Electrophilic Chlorination of 4-(tert-pentyl)phenol

Abstract

This guide provides a comprehensive technical overview of the electrophilic chlorination of 4-(tert-pentyl)phenol, a reaction of significant interest for synthesizing valuable chemical intermediates. Chlorinated phenols serve as precursors for antiseptics, pesticides, and dyes.[1][2][3] This document delves into the underlying reaction mechanisms, explores strategic considerations for reagent selection, presents a detailed and validated experimental protocol, and addresses critical safety and handling procedures. It is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this specific electrophilic aromatic substitution.

Part 1: The Underlying Chemistry: Mechanism and Regioselectivity

The chlorination of 4-(tert-pentyl)phenol is a classic example of electrophilic aromatic substitution (SEAr). The reaction's outcome is governed by the powerful directing effects of the substituents on the phenol ring.

1.1. Directing Effects and Steric Hindrance

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent activating and ortho, para-directing group. Its lone pairs of electrons are delocalized into the aromatic ring, increasing the electron density at the ortho (C2, C6) and para (C4) positions. This makes the ring highly susceptible to attack by electrophiles.

-

tert-Pentyl Group (-C(CH₃)₂CH₂CH₃): This bulky alkyl group is also an activating, ortho, para-director through a positive inductive effect. However, its primary influence in this reaction is steric.

-

Combined Influence: With the para position already occupied by the bulky tert-pentyl group, electrophilic attack is sterically directed to the available ortho positions (C2 and C6).[4] This leads to the preferential formation of 2-chloro-4-(tert-pentyl)phenol. Over-chlorination can lead to the formation of the dichlorinated byproduct, 2,6-dichloro-4-(tert-pentyl)phenol, if reaction conditions are not carefully controlled.[4]

1.2. Reaction Mechanism

The reaction proceeds via the canonical SEAr mechanism:

-

Generation of the Electrophile: The chlorinating agent, often in the presence of a catalyst, generates a potent electrophilic chlorine species (Cl⁺ or a polarized complex).

-

Nucleophilic Attack: The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base (such as a solvent molecule or the counter-ion of the electrophile) removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of Electrophilic Chlorination.

Part 2: Reagent Selection and Strategy

The choice of chlorinating agent is critical and depends on factors like desired selectivity, reaction scale, and safety infrastructure.

-

Sulfuryl Chloride (SO₂Cl₂): This is a highly effective and commonly used reagent for the chlorination of phenols.[5][6] It is a liquid, making it easier to handle than chlorine gas, and often provides high yields.[5] Reactions with SO₂Cl₂ can be catalyzed by Lewis acids (like AlCl₃ or FeCl₃) or organocatalysts to enhance regioselectivity.[1][7] For phenols, SO₂Cl₂ is a versatile reagent that can be tuned for specific outcomes.[7][8]

-

N-Chlorosuccinimide (NCS): NCS is a solid, mild chlorinating agent. It is often used in laboratory settings where high selectivity is required. Recent research has shown that catalyst systems, such as those based on thiourea or selenoether, can be used with NCS to achieve excellent ortho-selectivity in phenol chlorination.[9][10][11]

-

Chlorine Gas (Cl₂): While used extensively in industrial processes for its low cost, chlorine gas is highly toxic and difficult to handle safely in a lab setting.[2] Its reactions can also be less selective, often leading to mixtures of polychlorinated products.[12][13]

For this guide, sulfuryl chloride is selected as the reagent of choice due to its balance of reactivity, ease of handling compared to Cl₂, and well-documented success in phenol chlorination.[5][14]

Part 3: A Validated Experimental Protocol

This protocol details the synthesis of this compound using sulfuryl chloride.

3.1. Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mol) | Role |

| 4-(tert-pentyl)phenol | C₁₁H₁₆O | 164.24 | 16.4 g | 0.10 | Starting Material |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 14.2 g (8.4 mL) | 0.105 | Chlorinating Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Quenching/Neutralizing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying Agent |

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, nitrogen/argon inlet.

3.2. Step-by-Step Procedure

Sources

- 1. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols | MDPI [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US2947790A - Process for production of chlorinated phenols with recovery of hydrochloric acid - Google Patents [patents.google.com]

- 13. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

A Technical Guide to the Antimicrobial Mechanism of 2-Chloro-4-(tert-pentyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antimicrobial mechanism of 2-Chloro-4-(tert-pentyl)phenol, a halogenated phenolic compound. As a member of the phenol class of biocides, its primary mode of action is the disruption of microbial cell membrane integrity, leading to a cascade of lethal events. This document synthesizes current scientific understanding, detailing the compound's interaction with the lipid bilayer, its role as a protonophore to dissipate the proton motive force (PMF), and its capacity to denature essential cellular proteins. We will explore the structure-activity relationship that defines its potency and provide standardized experimental protocols for elucidating these mechanisms in a laboratory setting. This guide is intended to serve as a foundational resource for professionals engaged in antimicrobial research and the development of novel biocidal agents.

Introduction: Profile of a Halogenated Phenol

Phenolic compounds have a long history as effective antimicrobial agents. Their efficacy is intrinsically linked to their chemical structure: a hydroxyl group bonded to an aromatic ring. This compound belongs to a subclass of halogenated phenols, which are chemically modified to enhance their biocidal properties. Its structure consists of a phenol backbone with a chlorine atom at the ortho-position and a bulky tert-pentyl group at the para-position relative to the hydroxyl group. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its potent, multi-targeted mechanism of antimicrobial action. Unlike highly specific antibiotics, phenolic compounds like this compound act as general protoplasmic poisons, a trait that makes the development of microbial resistance more complex.[1]

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is not attributed to a single, discrete target but rather a sequence of related disruptive events. The overall mechanism can be conceptualized as a multi-pronged attack on fundamental cellular structures and processes, primarily initiated at the cell membrane.

Primary Mechanism: Catastrophic Cell Membrane Disruption

The principal target of this compound is the cytoplasmic membrane of the microbial cell. The lipophilic nature of the molecule, significantly enhanced by the tert-pentyl group, allows it to readily partition from the aqueous phase into the lipid bilayer of the membrane.[2] Once embedded within the membrane, it disrupts the intricate packing of the phospholipid molecules.

This leads to several critical consequences:

-

Increased Membrane Fluidity and Permeability: The compound's presence compromises the structural integrity of the membrane, increasing its fluidity and making it "leaky."[2]

-

Leakage of Intracellular Components: The loss of semi-permeability results in the uncontrolled efflux of essential low-molecular-weight components from the cytoplasm, including potassium ions (K+), inorganic phosphates, and metabolic intermediates.[3]

-

Loss of Macromolecules: In later stages or at higher concentrations, the damage becomes so severe that larger molecules such as RNA, DNA, and proteins also leak from the cell.[3][4] This massive loss of cellular constituents is irreversible and leads directly to cell death.

The diagram below illustrates this primary mechanism of action.

Caption: Experimental workflow for the cell membrane permeability assay.

Mechanisms of Microbial Resistance

While phenols are broad-spectrum biocides, microbes can still develop tolerance or resistance, particularly after exposure to sub-lethal concentrations. [1]Potential mechanisms include:

-

Altered Membrane Composition: Changes in the lipid composition of the cell membrane can reduce the partitioning of the phenolic compound into the bilayer. [1]* Efflux Pumps: Bacteria may upregulate the expression of multi-drug efflux pumps that actively expel the compound from the cytoplasm before it can reach lethal concentrations. [5][6]* Biofilm Formation: Bacteria residing in biofilms are often more tolerant to disinfectants due to the protective extracellular matrix, which can limit compound penetration. [5]

Conclusion

The antimicrobial action of this compound is a robust and multi-faceted process, primarily driven by its ability to induce catastrophic failure of the microbial cell membrane. Its efficacy is further amplified by the collapse of the essential proton motive force and the denaturation of cellular proteins. The specific chemical architecture of the molecule, combining a lipophilic alkyl group, an acidic hydroxyl group, and an acidity-enhancing chlorine atom, creates a highly potent biocide. Understanding this detailed mechanism is paramount for its effective application in disinfection and for guiding the future development of next-generation antimicrobial agents.

References

- Gyawali, R., & Ibrahim, S. A. (2014).

- Annunziata, G., et al. (2024).

- Das, G., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. PMC, NIH. [Link]

- Wojdyło, A., et al. (2024). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. [Link]

- Wojdyło, A., et al. (2024). Main mechanisms of antimicrobial activity of phenolic compounds.

- Stokes, J. M., et al. (2022). Proton motive force underpins respiration-mediated potentiation of aminoglycoside lethality in pathogenic Escherichia coli. PMC, NIH. [Link]

- Black, D. S., et al. (2017). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC, NIH. [Link]

- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PMC, PubMed Central. [Link]

- Munita, J. M., & Arias, C. A. (2016). Mechanisms of bacterial resistance to antibiotics. PubMed, NIH. [Link]

- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS One. [Link]

- Wang, R., et al. (2023). Proton motive force and antibiotic tolerance in bacteria. PMC, NIH. [Link]

- Costentin, C., et al. (2009).

- Liu, H., et al. (2019).

- Farha, M. A., et al. (2020). Collapsing the Proton Motive Force to Identify Synergistic Combinations against Staphylococcus aureus.

- Mc Donnell, G., & Russell, A. D. (1999). Disinfectant resistance mechanisms, cross-resistance, and co-resistance.

- de Oliveira, C. A., et al. (2023).

- Costentin, C., et al. (2009).

- Kampf, G. (2018). Disinfectant-induced bacterial resistance and antibiotic cross-resistance—mechanisms and clinical relevance. PMC, NIH. [Link]

- Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. PMC, PubMed Central, NIH. [Link]

- Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. PMC, NIH. [Link]

Sources

- 1. Disinfectant-induced bacterial resistance and antibiotic cross-resistance—mechanisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Halogen Effect: A Technical Guide to the Structure-Activity Relationship of Halogenated Phenols

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of halogenated phenols, offering a technical resource for researchers, scientists, and drug development professionals. By delving into the causal relationships between chemical structure and biological activity, this document aims to equip the reader with the foundational knowledge and practical methodologies necessary to navigate this important class of compounds.

Introduction: The Significance of Halogenation in Phenolic Compounds

Phenolic compounds are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities. The introduction of halogen atoms onto the phenolic ring can dramatically alter a molecule's physicochemical properties, leading to profound changes in its biological effects. This guide will dissect the intricate interplay of lipophilicity, electronic effects, and steric factors that govern the activity of halogenated phenols. Understanding these relationships is paramount for the rational design of novel therapeutics, antimicrobials, and other functional molecules, while also informing the toxicological assessment of these prevalent environmental contaminants.

The Physicochemical Drivers of Biological Activity

The biological activity of halogenated phenols is fundamentally dictated by how the introduction of halogens modifies the molecule's interaction with its biological target. These modifications can be broadly categorized into three key physicochemical parameters:

-

Lipophilicity (Hydrophobicity): The addition of halogens generally increases the lipophilicity of a phenolic compound, as measured by its octanol-water partition coefficient (log Kow or log P). This enhanced lipophilicity can facilitate the passage of the molecule across biological membranes, such as the cell walls of bacteria, thereby increasing its bioavailability at the target site.[1][2] However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor solubility and non-specific toxicity.

-

Electronic Effects: Halogens are electronegative atoms that exert a significant influence on the electron distribution within the aromatic ring. This electronic perturbation, quantified by the Hammett sigma constant (σ), alters the acidity of the phenolic hydroxyl group and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. These electronic modifications can be critical for the binding affinity of the compound to its target, such as an enzyme's active site.

-

Steric Factors: The size of the halogen atom (I > Br > Cl > F) and its position on the phenolic ring introduce steric hindrance that can influence the molecule's conformation and its ability to fit into a binding pocket. The position of the halogen can also dictate the molecule's metabolic fate and potential for bioaccumulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A Predictive Framework

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][4][5][6][7] This predictive approach is invaluable in drug discovery and toxicology for screening large libraries of compounds and prioritizing candidates for synthesis and testing.

A typical QSAR workflow involves the following key steps:

-

Data Set Curation: A dataset of halogenated phenols with experimentally determined biological activity (e.g., IC50 values for toxicity or antimicrobial activity) is compiled.

-

Molecular Descriptor Calculation: A wide range of molecular descriptors, representing the physicochemical properties discussed above (lipophilicity, electronic effects, steric parameters), are calculated for each compound in the dataset.

-

Feature Selection: Statistical methods are employed to select the most relevant descriptors that correlate with the observed biological activity.

-

Model Building: A mathematical model (e.g., multiple linear regression, partial least squares) is developed to relate the selected descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Biological Activities of Halogenated Phenols

The structural modifications imparted by halogenation give rise to a diverse range of biological activities, with antimicrobial and toxic effects being the most extensively studied.

Antimicrobial Activity

Halogenated phenols have long been recognized for their potent antimicrobial properties against a broad spectrum of bacteria and fungi.[8][9][10] Their primary mechanism of action is believed to involve the disruption of microbial cell membranes.[1][11] The increased lipophilicity of halogenated phenols facilitates their partitioning into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

The antimicrobial efficacy is highly dependent on the nature, number, and position of the halogen substituents. For instance, a study on the antimicrobial activity of 126 halogenated compounds against Staphylococcus aureus identified 2,4,6-triiodophenol as a particularly potent inhibitor, with a minimum inhibitory concentration (MIC) of 5 µg/mL.[8]

Table 1: Comparative Antimicrobial Activity of Dichlorophenol Isomers against Vibrio fischeri

| Compound | Position of Chlorine | IC50 (µM) |

| 2,3-Dichlorophenol | 2,3- | 15.8 |

| 2,4-Dichlorophenol | 2,4- | 12.6 |

| 2,5-Dichlorophenol | 2,5- | 10.0 |

| 2,6-Dichlorophenol | 2,6- | 7.9 |

| 3,4-Dichlorophenol | 3,4- | 20.0 |

| 3,5-Dichlorophenol | 3,5- | 6.3 |

Data compiled from various sources. IC50 values can vary depending on the specific experimental conditions.

Toxicity

While beneficial in the context of antimicrobial agents, the membrane-disrupting properties of halogenated phenols also contribute to their toxicity in higher organisms.[7][12] The uncoupling of oxidative phosphorylation is another key mechanism of toxicity for some halogenated phenols. This process disrupts the mitochondrial electron transport chain, leading to a decrease in ATP synthesis and an increase in cellular oxidative stress.

The toxicity of halogenated phenols is also influenced by their halogenation pattern. For example, studies on the toxicity of dichlorophenol isomers to the luminescent bacterium Vibrio fischeri have shown that the position of the chlorine atoms significantly impacts the observed toxicity.[13][14][15][16][17]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of halogenated phenols to investigate their structure-activity relationships.

Synthesis of a Positional Isomer Library of Dichlorophenols

This protocol outlines a general procedure for the synthesis of the six positional isomers of dichlorophenol from phenol.[12][18][19][20][21]

Materials:

-

Phenol

-

Sulfuryl chloride (SO2Cl2)

-

Aluminum chloride (AlCl3)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Chlorination of Phenol: To a stirred solution of phenol in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of aluminum chloride. Slowly add a stoichiometric amount of sulfuryl chloride dropwise at room temperature. The reaction mixture is then stirred for a specified time to yield a mixture of chlorinated phenols.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, washed with a dilute solution of sodium hydroxide to remove unreacted phenol, and then with water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

Purification: The resulting mixture of dichlorophenol isomers is separated by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The individual isomers are identified by their retention times and spectroscopic analysis (e.g., NMR, GC-MS).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the minimum inhibitory concentration (MIC) of halogenated phenols against a bacterial strain using the broth microdilution method.[22][4][9][18][20]

Materials:

-

Halogenated phenol stock solutions (in a suitable solvent like DMSO)

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: A bacterial colony is inoculated into MHB and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Serial Dilution: The halogenated phenol stock solution is serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria and MHB) and a negative control well (MHB only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the halogenated phenol that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay: Horseradish Peroxidase (HRP)

This protocol outlines a method to assess the inhibitory effect of halogenated phenols on the activity of horseradish peroxidase (HRP).[5][6][11][13][21]

Materials:

-

Horseradish peroxidase (HRP) solution

-

Halogenated phenol solutions (inhibitors)

-

Phosphate buffer (pH 7.0)

-

Hydrogen peroxide (H2O2) solution

-

Chromogenic substrate (e.g., o-dianisidine)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine the phosphate buffer, HRP solution, and the halogenated phenol solution at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate and hydrogen peroxide.

-

Measurement of Activity: The change in absorbance at a specific wavelength (e.g., 460 nm for o-dianisidine) is monitored over time.

-

Calculation of Inhibition: The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the halogenated phenol. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Mechanistic Insights and Signaling Pathways

Recent studies have begun to elucidate the specific molecular mechanisms and signaling pathways affected by halogenated phenols. For instance, phenol exposure has been shown to activate the extracellular signal-regulated kinase (ERK) and p38 pathways, leading to the upregulation of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF) expression.[10] These pathways are crucial in cellular processes such as proliferation, differentiation, and angiogenesis. The ability of halogenated phenols to modulate these pathways likely contributes to their observed biological effects, including their potential for both therapeutic and toxic outcomes.

Conclusion and Future Directions

The structure-activity relationship of halogenated phenols is a complex yet fascinating field of study with significant implications for drug discovery, environmental science, and toxicology. The strategic placement of halogen atoms on the phenolic ring provides a powerful tool for modulating the physicochemical properties and, consequently, the biological activity of these compounds. While significant progress has been made in understanding the roles of lipophilicity, electronic effects, and steric factors, further research is needed to fully elucidate the intricate mechanisms of action and to develop more predictive QSAR models. The continued exploration of this chemical space holds the promise of yielding novel therapeutic agents with enhanced efficacy and reduced toxicity, as well as a deeper understanding of the environmental impact of this important class of molecules.

References

- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024).

- Broth Dilution Method for MIC Determination - Microbe Online. (2013).

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (2018).

- Schematic representation of the QSAR modeling workflow. - ResearchGate. (n.d.).

- Basics of QSAR Modeling | PDF - Slideshare. (n.d.).

- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti - MDPI. (2023).

- Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed. (2024).

- Antimicrobial activity of halogenated compounds against hospital microbial isolates | Request PDF - ResearchGate. (n.d.).

- Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes | Request PDF - ResearchGate. (n.d.).

- Dichlorophenol - Wikipedia. (n.d.).

- Phenol-An effective antibacterial Agent - Research and Reviews. (2016).

- 2,6-dichlorophenol - Organic Syntheses Procedure. (n.d.).

- Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Publishing. (2017).

- Effects of ultrahigh dilutions of 3,5-dichlorophenol on the luminescence of the bacterium Vibrio fischeri - PubMed. (n.d.).

- toxicity of individual pharmaceuticals and their mixtures to aliivibrio fischeri: evidence of toxicological interactions in binary combinations. (2016).

- Comparison of Toxicities to Vibrio fischeri and Fish Based on Discrimination of Excess Toxicity from Baseline Level - ResearchGate. (2016).

- Comparison of Toxicities to Vibrio fischeri and Fish Based on Discrimination of Excess Toxicity from Baseline Level - NIH. (2016).

- In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols - SciELO South Africa. (2016).

- Log EC50 graphical comparison of toxicity in Vibrio fischeri. The... - ResearchGate. (n.d.).

- Future Antimicrobials: Natural and Functionalized Phenolics - MDPI. (2023).

- The Biological and Antimicrobial activities of Phenolipids | Request PDF - ResearchGate. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. neovarsity.org [neovarsity.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Basics of QSAR Modeling | PDF [slideshare.net]

- 7. ddg-pharmfac.net [ddg-pharmfac.net]

- 8. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols [scielo.org.za]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]